molecular formula C12H12N2O3 B8172144 Methyl 4-(((1H-pyrazol-4-yl)oxy)methyl)benzoate

Methyl 4-(((1H-pyrazol-4-yl)oxy)methyl)benzoate

Cat. No.: B8172144
M. Wt: 232.23 g/mol
InChI Key: IRPHNEPZACIERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(((1H-pyrazol-4-yl)oxy)methyl)benzoate is an organic compound that features a pyrazole ring linked to a benzoate ester through an oxy-methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((1H-pyrazol-4-yl)oxy)methyl)benzoate typically involves the reaction of 4-hydroxybenzaldehyde with 1H-pyrazole-4-carbaldehyde in the presence of a base, followed by esterification with methanol. The reaction conditions often require a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((1H-pyrazol-4-yl)oxy)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The benzoate ester can be oxidized to form carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 4-(((1H-pyrazol-4-yl)oxy)methyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(((1H-pyrazol-4-yl)oxy)methyl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole ring is known to interact with proteins and nucleic acids, potentially modulating their function .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: Similar structure with a chlorophenyl group.

    4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Contains a bis-pyrazole structure.

Uniqueness

Methyl 4-(((1H-pyrazol-4-yl)oxy)methyl)benzoate is unique due to its specific combination of a pyrazole ring and a benzoate ester, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-(1H-pyrazol-4-yloxymethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-16-12(15)10-4-2-9(3-5-10)8-17-11-6-13-14-7-11/h2-7H,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPHNEPZACIERA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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